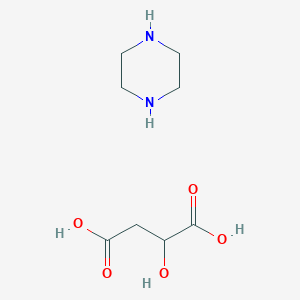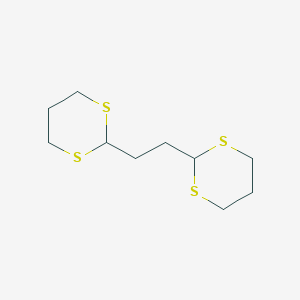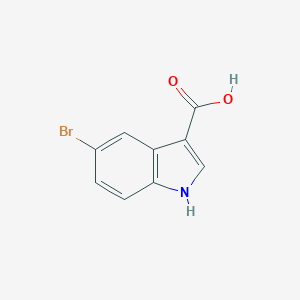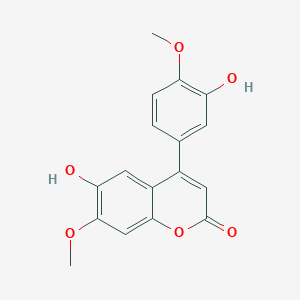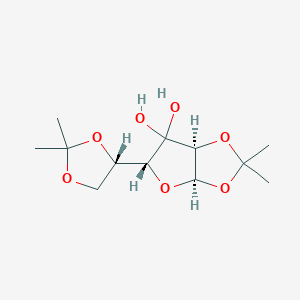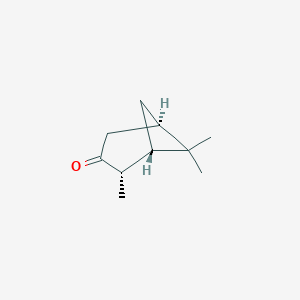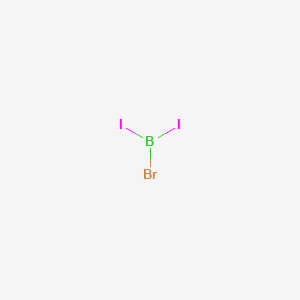
Bromodiiodoborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromodiiodoborane (BIB) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. BIB is a boron-halogen compound that is commonly used as a reagent in organic synthesis. It is known for its ability to activate carbon-hydrogen bonds and facilitate the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Bromodiiodoborane has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis to facilitate the formation of carbon-carbon bonds. Bromodiiodoborane has also been used in the development of new materials, such as polymers and metal-organic frameworks. Additionally, Bromodiiodoborane has been studied for its potential use in catalysis, as it has been shown to activate carbon-hydrogen bonds.
Mecanismo De Acción
The mechanism of action of Bromodiiodoborane involves its ability to activate carbon-hydrogen bonds. This activation occurs through a process known as halogenation. Bromodiiodoborane reacts with the carbon-hydrogen bond, leading to the formation of a carbon-halogen bond. This process can facilitate the formation of carbon-carbon bonds, which is useful in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is currently limited information available on the biochemical and physiological effects of Bromodiiodoborane. However, it is known that Bromodiiodoborane is a reactive compound that can potentially cause harm if not handled properly. It is important to use caution when working with Bromodiiodoborane and to follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bromodiiodoborane in lab experiments is its ability to activate carbon-hydrogen bonds, which can facilitate the formation of carbon-carbon bonds. Additionally, Bromodiiodoborane is a relatively easy compound to synthesize and can be obtained in high yields. However, one limitation of using Bromodiiodoborane is its reactivity. Bromodiiodoborane is a highly reactive compound that can potentially cause harm if not handled properly. It is important to use caution when working with Bromodiiodoborane and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the study of Bromodiiodoborane. One potential area of research is the development of new materials using Bromodiiodoborane. Bromodiiodoborane has been shown to be useful in the synthesis of polymers and metal-organic frameworks, and further research in this area could lead to the development of new materials with unique properties. Additionally, Bromodiiodoborane could be studied for its potential use in catalysis, as it has been shown to activate carbon-hydrogen bonds. Further research in this area could lead to the development of new catalysts with improved efficiency and selectivity.
Conclusion:
In conclusion, Bromodiiodoborane is a boron-halogen compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a useful reagent in organic synthesis, and has potential applications in the development of new materials and catalysis. However, it is important to use caution when working with Bromodiiodoborane due to its reactivity. Further research in this area could lead to the development of new materials and catalysts with improved efficiency and selectivity.
Métodos De Síntesis
Bromodiiodoborane can be synthesized by reacting boron tribromide with iodine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of Bromodiiodoborane. The synthesis of Bromodiiodoborane is a relatively straightforward process, and the compound can be obtained in high yields.
Propiedades
Número CAS |
14355-21-6 |
|---|---|
Nombre del producto |
Bromodiiodoborane |
Fórmula molecular |
BBrI2 |
Peso molecular |
344.53 g/mol |
Nombre IUPAC |
bromo(diiodo)borane |
InChI |
InChI=1S/BBrI2/c2-1(3)4 |
Clave InChI |
XJRVKGBKUBECGR-UHFFFAOYSA-N |
SMILES |
B(Br)(I)I |
SMILES canónico |
B(Br)(I)I |
Otros números CAS |
14355-21-6 |
Sinónimos |
Bromodiiodoborane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



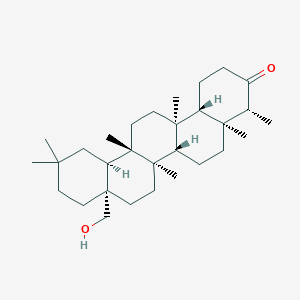
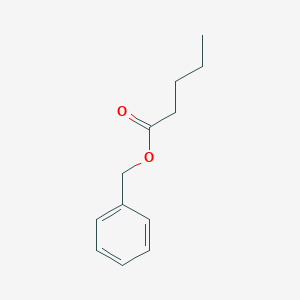
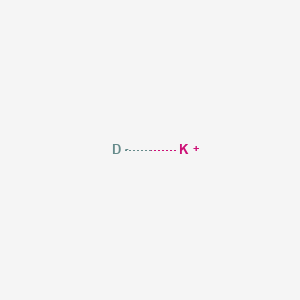
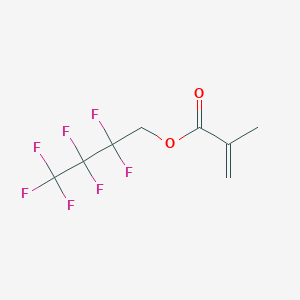
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
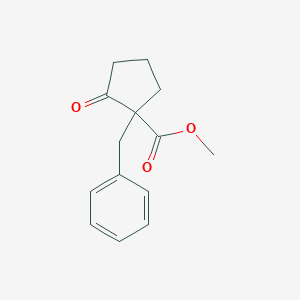
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
